
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds called vascular disrupting agents (VDAs) which are known to selectively target the blood vessels that supply tumors, leading to their destruction.
Scientific Research Applications
Neurochemical Research
- 3,4-Dimethoxyphenylethylamine (DMPEA) in Schizophrenia : Studies have explored DMPEA, a compound related to "1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-3-(2-methoxyethyl)urea," in the context of schizophrenia. DMPEA was found in the urine of schizophrenic patients, suggesting its possible neurochemical relevance in this disorder (Hollister & Friedhoff, 1966).
Synthesis and Structural Analysis
- Asymmetric Synthesis of Enantiomers : Research has focused on the synthesis of 2-(dimethylamino)-1-[3-methoxy-2-(1-methylethoxy)phenyl]ethanol, a compound structurally related to the query compound, highlighting its potential in stereoselective routes and in vitro evaluations for uroselectivity (Philippo et al., 1997).
- Hydrogen Bonding in Substituted Ureas : Investigations into the hydrogen bonding and structure of substituted ureas like N1, N1-dimethyl-N3-arylureas, which are chemically similar to the query compound, have been conducted. These studies utilize techniques like solid-state NMR, vibrational spectroscopy, and X-ray diffraction (Kołodziejski et al., 1993).
Material Science and Chemistry
- Synthesis of Photopolymerizable Co-Monomers : Research into hydrophobic silyl-urea/urethane methacrylates, which are related to the query compound, has been conducted. These compounds were used as photopolymerizable co-monomers in the preparation of dental composites, indicating their application in material science and dentistry (Buruiană et al., 2012).
- Understanding Reactivity of Imidazole Derivatives : Studies on imidazole derivatives, including those similar to the query compound, have been conducted. These studies encompass solvent-free synthesis pathways and spectroscopic characterizations to understand their specific reactive properties (Hossain et al., 2018).
Environmental Science
- Herbicide and Nematicide Degradation : Research has been done on maloran, a compound with structural similarities to the query compound. Maloran, used as a herbicide and nematicide, undergoes degradation in soil through microbial action, indicating its environmental impact and degradation pathways (Katz & Strusz, 1968).
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3/c1-17(2)12-6-4-11(5-7-12)13(18)10-16-14(19)15-8-9-20-3/h4-7,13,18H,8-10H2,1-3H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIOQCXHUVVVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCCOC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(6-chlorobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2684945.png)
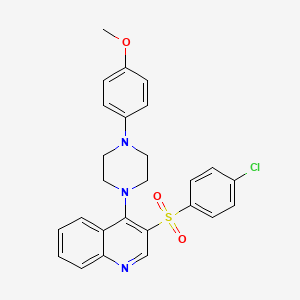
![6-Acetyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2684951.png)
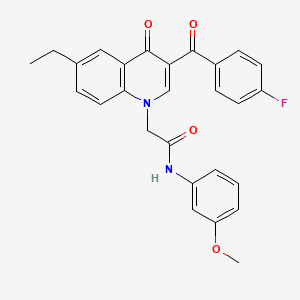
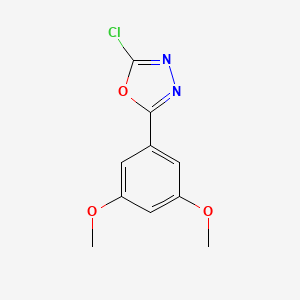
![6-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2684956.png)
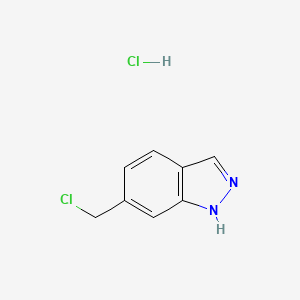
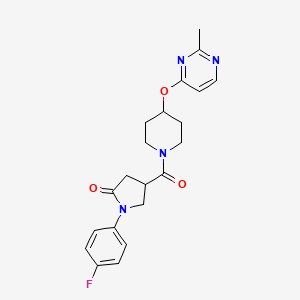
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2684961.png)

![6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine](/img/structure/B2684963.png)
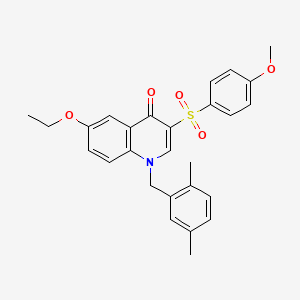
![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-methylbenzamide](/img/structure/B2684965.png)

